- Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

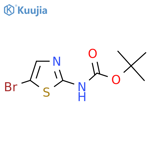

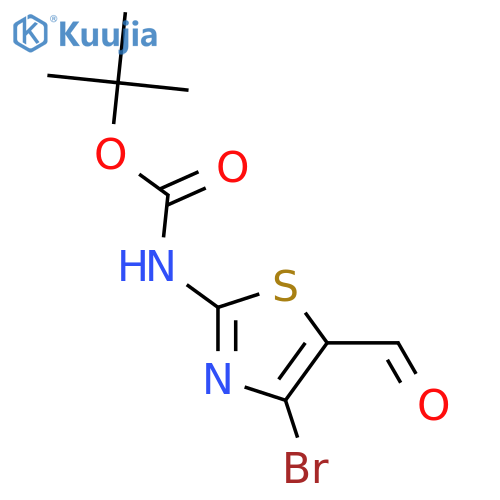

944805-17-8 structure

Nome do Produto:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

N.o CAS:944805-17-8

MF:C9H11BrN2O3S

MW:307.164240121841

MDL:MFCD18836517

CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate

- tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester

- AK143220

- 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate

- JYXJVZYNONJDLM-UHFFFAOYSA-N

- FCH1621687

- 2-(Boc-amino)-4-bromo-5-formylthiazole

- SY046094

- AX8282649

- ST24049528

- (4-bromo-5-formyl-thiazol-2-yl)-carba

- 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)

- Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

-

- MDL: MFCD18836517

- Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

- Chave InChI: JYXJVZYNONJDLM-UHFFFAOYSA-N

- SMILES: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 4

- Complexidade: 282

- Superfície polar topológica: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261-P280-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,2-8°C

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189721-1g |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 1g |

$635 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-250mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 250mg |

¥349.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51690-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 100mg |

¥71.0 | 2023-09-06 | |

| Ambeed | A213647-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 100mg |

$29.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC694-50mg |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 50mg |

171.0CNY | 2021-07-13 | |

| Ambeed | A213647-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 95% | 1g |

$108.0 | 2025-02-26 | |

| Chemenu | CM189721-250mg |

tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 97% | 250mg |

$83 | 2023-01-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-100mg |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 100mg |

¥252.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111025-1g |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

944805-17-8 | 98% | 1g |

¥1059.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D915021-0.25g |

2-(Boc-amino)-4-bromo-5-formylthiazole |

944805-17-8 | 95% | 0.25g |

$250 | 2023-09-03 |

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 2 h, rt

1.2 2 h, rt

Referência

- Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 12 h, rt

1.2 12 h, rt

Referência

- Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 12 h, 0 °C

1.2 12 h, 0 °C

Referência

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Literatura Relacionada

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate) Produtos relacionados

- 2228633-56-3(2-(4-nitro-1H-pyrazol-3-yl)butanoic acid)

- 1804837-99-7(3-(Bromomethyl)-4-iodo-2-methyl-5-(trifluoromethoxy)pyridine)

- 687562-92-1(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

- 2409597-32-4(5-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride)

- 941913-63-9(N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-4-(propane-2-sulfonyl)benzamide)

- 1213324-99-2((3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol)

- 2172542-39-9(3-(3-aminoazetidin-3-yl)oxetan-3-ol)

- 914220-77-2(4-CHLORO-4'-TERT.BUTYROPHENONE)

- 898424-93-6(8-(4-methyl-3-nitrobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)

Fornecedores recomendados

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel